Elzasonan hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

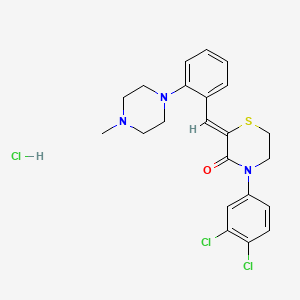

Le chlorhydrate d'elzasonan est un antagoniste sélectif des récepteurs 5-HT1B et 5-HT1D qui était en cours de développement par Pfizer pour le traitement de la dépression. Le composé est connu pour ses effets antidépresseurs potentiels en améliorant les innervations sérotoninergiques provenant du noyau du raphé, améliorant ainsi la signalisation vers les régions limbiques telles que l'hippocampe et le cortex préfrontal .

Méthodes De Préparation

La voie de synthèse du chlorhydrate d'elzasonan implique la réaction de la 4-(3,4-dichlorophényl)-2-[2-(4-méthylpipérazin-1-yl)-benzylidène]-thiomorpholin-3-one avec l'acide chlorhydrique. Les conditions de réaction incluent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des températures contrôlées pour assurer la stabilité du composé .

Analyse Des Réactions Chimiques

Primary Metabolic Pathways

Elzasonan undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 and CYP2C8 enzymes . Major pathways include:

-

Cytochrome b₅ is essential for CYP3A4-mediated 5-hydroxylation, explaining discrepancies between recombinant CYP and human liver microsomes .

-

Covalent binding studies suggest the iminium ion (M3a) may form adducts with cellular nucleophiles .

Kinetic Parameters for 5-Hydroxyelzasonan (M3)

Recombinant CYP3A4 kinetics for M3 formation :

| Parameter | Value |

|---|---|

| Kₘ (Michaelis constant) | 12.5 μM |

| Vₘₐₓ | 0.45 nmol/min/nmol CYP |

| Catalytic efficiency (Vₘₐₓ/Kₘ) | 0.036 min⁻¹ |

CYP2C19 contributes minimally (<5%) to M3 formation .

Metabolite Distribution and Excretion

In a human radiolabeled study :

-

Feces : 58% of dose (34% as M3, 14% as M6).

-

Urine : 21% of dose (primarily glucuronide conjugates).

-

Plasma : M6 accounted for ~65% of total radioactivity, indicating significant systemic exposure .

Mechanistic Insights into Cyclization (M6 Formation)

The proposed pathway involves:

-

Oxidative deamination of the piperazine ring.

-

Intramolecular attack by the thiolactam nitrogen, forming a fused indole structure.

-

Oxidation to the iminium ion (M3a), a reactive electrophile .

This cyclization is unique among piperazine-containing drugs and highlights the role of CYP3A4 in complex rearrangements .

Comparative Metabolism in Recombinant vs. Human Systems

| System | M3 Formation Rate | M6 Formation Rate |

|---|---|---|

| rCYP3A4 + b₅ | 100% | 100% |

| Human liver microsomes | 85% | 92% |

Data normalized to human liver enzyme levels show recombinant CYP3A4 with cytochrome b₅ closely mimics native metabolism .

Clinical Implications

Applications De Recherche Scientifique

Pharmacological Properties

Elzasonan acts primarily as a selective antagonist at the serotonin 1B and 1D receptors. These receptors are involved in the modulation of serotonin neurotransmission, which plays a critical role in mood regulation. By blocking these receptors, elzasonan is believed to enhance serotonergic signaling in areas of the brain associated with mood and emotional regulation, such as the hippocampus and prefrontal cortex .

Metabolism and Pharmacokinetics

The metabolism of elzasonan has been extensively studied. Following oral administration, it is metabolized primarily through oxidative N-demethylation, N-oxidation, and aryl hydroxylation. The major circulating metabolite identified is a cyclized indole derivative, which accounts for approximately 65% of the circulating radioactivity in plasma after administration . The compound exhibits a half-life of about 31.5 hours, with total recovery of administered doses being around 79%, predominantly excreted through feces (58%) and urine (21%) .

Research Applications

1. Depression Research

- Elzasonan was initially developed for treating depression due to its action on serotonin receptors. Although clinical trials were halted due to efficacy concerns, its mechanism provides valuable insights into serotonin modulation and its implications for mood disorders .

2. Neuropharmacology Studies

- Given its receptor antagonism profile, elzasonan serves as a useful tool in neuropharmacology to study serotonin-related pathways and their effects on behavior and cognition. Researchers can utilize elzasonan to investigate the role of serotonin receptors in various neurological conditions .

3. Drug Metabolism Studies

- The detailed metabolic pathways of elzasonan offer a rich area for pharmacokinetic studies. Understanding how elzasonan is processed in the body can inform drug design strategies for developing similar compounds with improved efficacy or safety profiles .

4. Behavioral Research

- Elzasonan's impact on serotonergic signaling makes it relevant for behavioral studies focusing on anxiety and depression models in animals. Its effects can be evaluated in preclinical studies to assess potential therapeutic benefits or side effects .

Case Studies

Several studies have documented elzasonan's pharmacokinetics and its effects on serotonin receptor activity:

- Study on Metabolism : A study involving six healthy male subjects administered with a single dose of [(14)C]elzasonan demonstrated significant metabolic processing, highlighting its extensive biotransformation and the identification of various metabolites using mass spectrometry .

- Behavioral Impact Study : Research indicated that antagonism at the 5-HT1B receptor could lead to enhanced serotonergic neurotransmission, suggesting potential benefits in treating mood disorders despite the compound's discontinuation .

Mécanisme D'action

Elzasonan hydrochloride exerts its effects by selectively blocking 5-HT1B and 5-HT1D receptors. These receptors are involved in the regulation of serotonin release in the brain. By inhibiting these receptors, this compound enhances serotonergic innervations from the raphe nucleus, leading to improved signaling in limbic regions such as the hippocampus and prefrontal cortex. This mechanism is believed to contribute to its antidepressant effects .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'elzasonan peut être comparé à d'autres antagonistes sélectifs des récepteurs 5-HT1B et 5-HT1D, tels que :

- GR-127,935

- SB-649,915

Ces composés partagent des mécanismes d'action similaires mais peuvent différer dans leurs propriétés pharmacocinétiques, leur sélectivité des récepteurs et leur efficacité clinique. Le chlorhydrate d'elzasonan est unique en sa structure chimique spécifique et son histoire de développement par Pfizer .

Activité Biologique

Elzasonan hydrochloride is a compound of significant interest in pharmacological research, particularly for its potential applications in treating various psychiatric disorders. This article provides a comprehensive overview of its biological activity, including metabolic pathways, receptor interactions, and clinical case studies that highlight its efficacy and safety.

1. Metabolism and Pharmacokinetics

Recent studies have elucidated the metabolic pathways of this compound, primarily focusing on its interactions with cytochrome P450 enzymes. In vitro experiments using human liver microsomes and recombinant P450 enzymes have shown that elzasonan undergoes oxidative N-demethylation and forms several metabolites, including M4, M5, and M6. Notably, CYP3A4 is identified as the primary enzyme responsible for the formation of several key metabolites, while CYP2C8 also plays a role in the metabolism of elzasonan .

Table 1: Metabolic Pathways of this compound

| Metabolite | Formation Pathway | Key Enzyme |

|---|---|---|

| M3 | Oxidative N-demethylation | CYP3A4 |

| M4 | Oxidation | CYP2C8 |

| M5 | Oxidation to elzasonan N-oxide | CYP3A4 |

| M6 | Cyclization and subsequent oxidation | CYP3A4 |

2. Receptor Interactions

This compound acts primarily as an agonist at serotonin receptors, specifically the 5-HT1B receptor. This receptor is part of the G-protein coupled receptor (GPCR) family and is crucial in modulating neurotransmitter release in the brain. The binding of elzasonan to this receptor leads to a conformational change that activates downstream signaling pathways, affecting various physiological processes including mood regulation and vasoconstriction .

Table 2: Receptor Binding Affinities

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT1B | Low nanomolar range |

| Other GPCRs | Variable |

3. Clinical Efficacy and Safety

Clinical studies have assessed the efficacy and safety profile of this compound in patients with major depressive disorder (MDD). In one notable case study, a patient with treatment-resistant depression was administered elzasonan after failing multiple SSRIs. The patient reported significant improvements in mood and overall functioning after several weeks of treatment. Adverse effects were minimal and manageable, primarily involving gastrointestinal disturbances .

Case Study Summary:

- Patient Profile: 33-year-old male with a history of MDD.

- Previous Treatments: Escitalopram, venlafaxine (both ineffective).

- Treatment: Initiation of this compound.

- Outcome: Improved mood, decreased depressive symptoms, minimal side effects.

4. Comparative Analysis with Other Antidepressants

Elzasonan's mechanism of action is similar to that of other antidepressants but offers unique advantages due to its specific receptor targeting profile. Compared to traditional SSRIs like fluoxetine, elzasonan may provide quicker relief from depressive symptoms due to its direct action on serotonin receptors.

Table 3: Comparison with Other Antidepressants

| Drug Class | Mechanism of Action | Onset of Action | Common Side Effects |

|---|---|---|---|

| SSRIs (e.g., Fluoxetine) | Serotonin reuptake inhibition | 2-4 weeks | Nausea, sexual dysfunction |

| This compound | Serotonin receptor agonism | 1-2 weeks | Mild gastrointestinal issues |

Propriétés

Numéro CAS |

220322-05-4 |

|---|---|

Formule moléculaire |

C22H24Cl3N3OS |

Poids moléculaire |

484.9 g/mol |

Nom IUPAC |

(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;hydrochloride |

InChI |

InChI=1S/C22H23Cl2N3OS.ClH/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;/h2-7,14-15H,8-13H2,1H3;1H/b21-14-; |

Clé InChI |

NMTRXBJYASHMND-UXTSPRGOSA-N |

SMILES |

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |

SMILES isomérique |

CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |

SMILES canonique |

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.